1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)-
Brand Name: Vulcanchem
CAS No.: 131635-62-6
VCID: VC0162407
InChI: InChI=1S/C8H14FNO3/c9-4-3-10-2-1-5(11)6(10)8(13)7(4)12/h4-8,11-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1
SMILES: C1CN2CC(C(C(C2C1O)O)O)F
Molecular Formula: C8H14FNO3
Molecular Weight: 191.2 g/mol

1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)-

CAS No.: 131635-62-6

Main Products

VCID: VC0162407

Molecular Formula: C8H14FNO3

Molecular Weight: 191.2 g/mol

1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)- - 131635-62-6

CAS No. 131635-62-6
Product Name 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)-
Molecular Formula C8H14FNO3
Molecular Weight 191.2 g/mol
IUPAC Name (1S,6S,7S,8R,8aR)-6-fluoro-1,2,3,5,6,7,8,8a-octahydroindolizine-1,7,8-triol
Standard InChI InChI=1S/C8H14FNO3/c9-4-3-10-2-1-5(11)6(10)8(13)7(4)12/h4-8,11-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1
Standard InChIKey JOYRDAUHIQFEBO-TVNFTVLESA-N
Isomeric SMILES C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)F
SMILES C1CN2CC(C(C(C2C1O)O)O)F
Canonical SMILES C1CN2CC(C(C(C2C1O)O)O)F
Synonyms 1,7,8-Indolizinetriol, 6-fluorooctahydro-, 1S-(1.alpha.,6.beta.,7.alpha.,8.beta.,8a.beta.)-
PubChem Compound 14636219
Last Modified Nov 11 2021
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